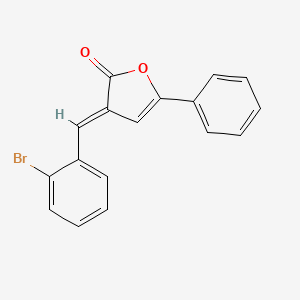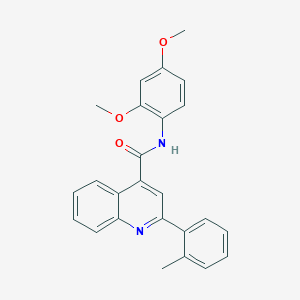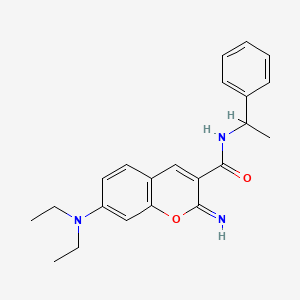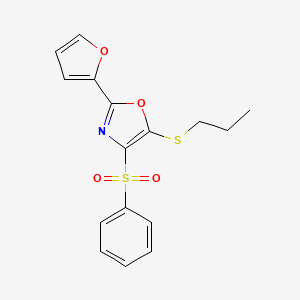
3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone
Descripción general
Descripción
3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone, also known as BBPF, is a chemical compound that belongs to the class of furanones. It has gained attention in recent years due to its potential applications in scientific research. BBPF is a versatile compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of protein synthesis. 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has been shown to inhibit the activity of the ribosome, which is responsible for protein synthesis. This inhibition leads to the accumulation of incomplete proteins, which can be toxic to cells. 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of apoptosis induction is not known, but it is believed to involve the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects:
3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone inhibits the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have shown that 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has anti-inflammatory and analgesic effects in animal models. 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be synthesized using different methods and has potential applications in various scientific research fields. Another advantage is its high purity, which can be achieved using different purification techniques. However, 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has some limitations, including its potential toxicity and limited solubility in aqueous solutions. 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone also requires specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone. One direction is the development of new drugs based on 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone, particularly for the treatment of cancer and Alzheimer's disease. Another direction is the study of the mechanism of action of 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone, particularly its interaction with the ribosome and the estrogen receptor. Further studies are also needed to determine the toxicity and safety profile of 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone, particularly in vivo. In addition, the synthesis of 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone using green chemistry techniques and the development of new purification techniques are areas of future research.
Aplicaciones Científicas De Investigación
3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has been used in various scientific research applications, including the development of new drugs and the study of protein-ligand interactions. 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has shown potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and bacterial infections. 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has also been used as a probe for the study of protein-ligand interactions, particularly with the estrogen receptor. 3-(2-bromobenzylidene)-5-phenyl-2(3H)-furanone has been shown to bind to the estrogen receptor with high affinity, making it a valuable tool for the study of estrogen receptor signaling pathways.
Propiedades
IUPAC Name |
(3E)-3-[(2-bromophenyl)methylidene]-5-phenylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-9-5-4-8-13(15)10-14-11-16(20-17(14)19)12-6-2-1-3-7-12/h1-11H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOVCLIXOPSMQD-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Br)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Br)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2-bromophenyl)methylidene]-5-phenylfuran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4758045.png)


![5-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758074.png)

![7-(difluoromethyl)-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4758096.png)
![N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)

![N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4758112.png)
![1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4758116.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4758126.png)

![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4758134.png)
![N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4758141.png)